![molecular formula C19H14N2O4S B2505560 N-(4-甲氧基-7-甲基苯并[d]噻唑-2-基)-4-氧代-4H-色满-3-甲酰胺 CAS No. 868230-66-4](/img/no-structure.png)

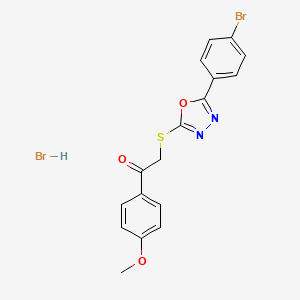

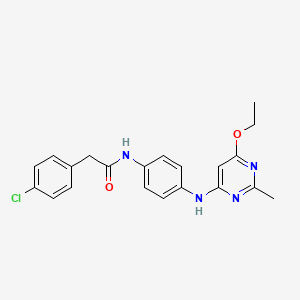

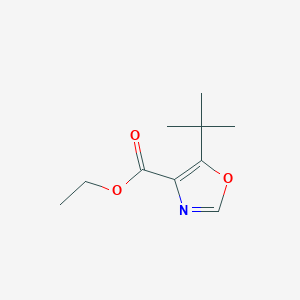

N-(4-甲氧基-7-甲基苯并[d]噻唑-2-基)-4-氧代-4H-色满-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis and Characterisation of Chromone–Thiazole Hybrids

The study presented in paper focuses on the synthesis of a new series of chromone–thiazole hybrids, which are of interest due to their potential as ligands for human adenosine receptors. Chromones, being 4H-benzopyran-4-one heterocycles, have been extensively researched for their biological activities. Thiazole-based compounds have a long history in therapeutics, serving as antimicrobial, antiviral, and antifungal agents. The synthesis of these hybrids from chromone-2-carboxylic acid was achieved through two different amidation methods, allowing for experimentation with various reaction conditions, including conventional heating and microwave irradiation. The structural elucidation of these compounds was accomplished using NMR and MS spectroscopy, as well as X-ray crystallography, providing valuable insights into their molecular geometry and conformation, which is crucial for understanding ligand-receptor interactions.

Antimicrobial Activity of Thiazolidine-2,4-dione Derivatives

Paper introduces novel thiazolidine-2,4-dione carboxamide and amino acid derivatives, synthesized using OxymaPure/N,N'-diisopropylcarbodimide coupling methodology. These derivatives were characterized by chromatographic and spectrometric methods, and elemental analysis. The antimicrobial and antifungal activities of these compounds were tested against a variety of bacterial and fungal strains. The results indicated that several derivatives exhibited weak to moderate antibacterial activity against Gram-negative bacteria and antifungal activity. Notably, one compound showed significant antibacterial activity against Gram-positive bacteria, particularly S. aureus.

Synthesis and Bio-Evaluation of N-(4-(8-Methoxy-2-Oxo-2H-Chromen-3-Yl) Thiazol-2-Yl) Amide Derivatives

In paper , the synthesis of novel N-(4-(8-methoxy-2-oxo-2H-chromen-3-yl) thiazol-2-yl) amide derivatives is described. The synthesis process involved a solvent-free reaction to produce the main scaffold, which was then reacted with different acid chlorides to yield the title compound derivatives. The chemical structures of these compounds were confirmed by 1H-NMR, FT-IR, and Mass spectral/LCMS analysis. These synthesized compounds were subjected to antimicrobial, antifungal, and antimalarial activity screening, indicating their potential in therapeutic applications.

Tandem Intramolecular Rearrangements in Chromano-Piperidine-Fused Isoxazolidines

The research in paper explores the reduction of chromano-piperidine-fused isoxazolidines, leading to the formation of novel 2-(methylamino)-4-oxo-N-phenyl-N-propyl-4H-chromene-3-carboxamide. The process involves reductive ring opening of the isoxazolidine moiety with HCOONH4 and 10% Pd/C, resulting in reductive NO bond cleavage followed by tandem intramolecular rearrangements. The study provides a mechanistic rationale for the formation of the compound, contributing to the understanding of the chemical behavior of such fused heterocycles.

Physical and Chemical Properties Analysis

While the papers provided do not directly discuss the physical and chemical properties of "N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide", they do provide insights into the properties of similar compounds. The synthesis methods, structural elucidation techniques, and bio-evaluation studies suggest that these compounds are likely to have significant biological activity, which is often associated with specific physical and chemical properties such as solubility, stability, and molecular geometry. The use of spectroscopy and crystallography in these studies is indicative of the importance of these properties in the design and development of potential therapeutic agents.

科学研究应用

氰化物阴离子的化学传感器: 王等人 (2015) 的一项研究表明,与所讨论的化合物密切相关的香豆素苯并噻唑衍生物可用作氰化物阴离子的化学传感器。这些化合物可以发生迈克尔加成反应来识别氰化物阴离子,表现出肉眼可见的颜色变化 (王等人,2015).

抗菌活性: Raval 等人 (2012) 合成了多种与给定化学物质在结构上相关的化合物,对各种菌株表现出显着的抗菌和抗真菌活性 (Raval、Naik 和 Desai,2012).

衍生物的合成和生物评价: Shah 等人 (2016) 探索了一种类似化合物的衍生物,并评估了它们的抗菌、抗真菌和抗疟疾活性。这项研究突出了此类化合物的潜在药用应用 (Shah、Patel、Rajani 和 Karia,2016).

合成和表征用于药用: 研究还集中在合成和表征类似化合物以用于潜在药用。例如,Cagide 等人 (2015) 的研究合成了色酮-噻唑杂化物作为人腺苷受体的潜在配体,这在各种治疗应用中很重要 (Cagide、Borges、Gomes 和 Low,2015).

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide involves the condensation of 4-methoxy-7-methylbenzo[d]thiazole-2-carboxylic acid with 4-hydroxy-3-methylcoumarin in the presence of a coupling agent, followed by the reaction of the resulting intermediate with 4-nitrobenzoyl chloride and subsequent reduction of the nitro group to an amine. The amine is then coupled with 3-(dimethylamino)propionyl chloride to form the final product.", "Starting Materials": [ "4-methoxy-7-methylbenzo[d]thiazole-2-carboxylic acid", "4-hydroxy-3-methylcoumarin", "coupling agent", "4-nitrobenzoyl chloride", "reducing agent", "3-(dimethylamino)propionyl chloride" ], "Reaction": [ "Condensation of 4-methoxy-7-methylbenzo[d]thiazole-2-carboxylic acid with 4-hydroxy-3-methylcoumarin in the presence of a coupling agent to form an intermediate", "Reaction of the intermediate with 4-nitrobenzoyl chloride to form a nitro intermediate", "Reduction of the nitro group to an amine using a reducing agent", "Coupling of the amine with 3-(dimethylamino)propionyl chloride to form the final product" ] } | |

CAS 编号 |

868230-66-4 |

产品名称 |

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide |

分子式 |

C19H14N2O4S |

分子量 |

366.39 |

IUPAC 名称 |

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-oxochromene-3-carboxamide |

InChI |

InChI=1S/C19H14N2O4S/c1-10-7-8-14(24-2)15-17(10)26-19(20-15)21-18(23)12-9-25-13-6-4-3-5-11(13)16(12)22/h3-9H,1-2H3,(H,20,21,23) |

InChI 键 |

MAUJHLAHHQCUTE-UHFFFAOYSA-N |

SMILES |

CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=COC4=CC=CC=C4C3=O |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2-Cyclopropyl-3-methyloxolan-3-yl)methyl]but-2-ynamide](/img/structure/B2505481.png)

![4-(3-bromophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B2505492.png)

![1-({1-[(2,4-dimethylphenoxy)acetyl]-3,5-dimethyl-1H-pyrazol-4-yl}sulfonyl)-4-methylpiperidine](/img/structure/B2505493.png)

![2-[8-(4-chlorophenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2505501.png)